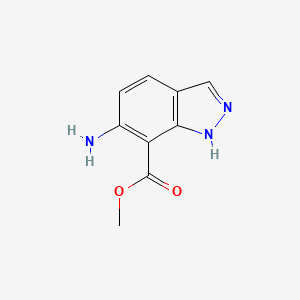

Methyl 6-amino-1H-indazole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEAFURFKCHXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505245 | |

| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73907-98-9 | |

| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-amino-1H-indazole-7-carboxylate (CAS Number: 73907-98-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its indazole core is recognized as a "privileged scaffold," appearing in numerous biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile intermediate for the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol .[3][4] While detailed experimental data on its physical properties are not widely published, its fundamental characteristics are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73907-98-9 | [3][4][5][6][7] |

| Molecular Formula | C₉H₉N₃O₂ | [3][4] |

| Molecular Weight | 191.19 g/mol | [3][4] |

| Appearance | Solid (form not specified) | Inferred from supplier data |

| Purity | Typically ≥98% | [4][8] |

| Storage | Store at 2-8°C, protect from light | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not consistently available in public databases. However, based on the analysis of structurally related indazole derivatives, the following characteristic spectral features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (indazole ring), singlet for the methyl ester protons, and signals for the amino and NH protons. |

| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons of the indazole ring, and the methyl carbon of the ester. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and indazole), C=O stretching (ester), C=C stretching (aromatic ring), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: While some suppliers indicate the availability of NMR, HPLC, and LC-MS data, the specific data was not accessible in the conducted research.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of indazoles and related derivatives. A common precursor for 6-aminoindazoles is the corresponding 6-nitroindazole.

General Synthetic Approach

A potential synthetic pathway involves the following key steps:

-

Nitration of a suitable precursor to introduce a nitro group at the 6-position of the indazole ring system.

-

Esterification to form the methyl carboxylate at the 7-position.

-

Reduction of the nitro group to an amino group to yield the final product.

The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized synthetic workflow.

Exemplary Experimental Protocol: Reduction of a Nitro Precursor

The following is a generalized protocol for the reduction of a nitro-indazole to an amino-indazole, a key step in the proposed synthesis. This protocol is based on the synthesis of 6-aminoindazole from 6-nitro-1H-indazole and should be adapted and optimized for the specific substrate.[9]

Materials:

-

6-Nitro-1H-indazole-7-carboxylate precursor

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas source

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Filtration apparatus

Procedure:

-

In a reaction vessel, suspend the 6-nitro-1H-indazole-7-carboxylate precursor in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the suspension under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

-

Upon completion of the reaction, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product may be further purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][10]

Anticancer Potential

Derivatives of 6-aminoindazole have shown promising anticancer activity.[11] While specific studies on this compound are limited, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate in the synthesis of novel anticancer agents. The indazole moiety is a key component of several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[10]

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile building block in organic synthesis. The amino group and the methyl ester provide two reactive sites for further chemical modifications, allowing for the construction of more complex molecules with diverse functionalities. This makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

The following diagram illustrates the logical relationship of this compound as a key intermediate.

Caption: Role as a key synthetic intermediate.

Note: No specific signaling pathways involving this compound have been identified in the reviewed literature.

Safety and Handling

This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

Table 3: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[4]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its utility as a versatile synthetic intermediate for the creation of diverse molecular libraries makes it an important tool for medicinal chemists. While comprehensive data on its physicochemical and biological properties are still emerging, the established importance of the indazole scaffold suggests that this compound will continue to be a subject of interest for future research and development efforts aimed at discovering novel therapeutic agents. Further studies are warranted to fully elucidate its biological activity and potential therapeutic applications.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 73907-98-9 | YCA90798 [biosynth.com]

- 4. 73907-98-9 | this compound - Moldb [moldb.com]

- 5. This compound | 73907-98-9 [chemicalbook.com]

- 6. This compound | 73907-98-9 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound, CasNo.73907-98-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 9. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 6-amino-1H-indazole-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-amino-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound (CAS: 73907-98-9, Molecular Formula: C₉H₉N₃O₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. While specific experimental data is often found in supplementary materials of scientific publications, the expected chemical shifts and coupling constants are presented below based on the compound's structure. A notable source mentioning the availability of NMR spectra is the supplementary material of the publication "Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling".[1]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | br s | 1H | N-H (indazole) |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~6.0-6.5 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~140-150 | Ar-C (quaternary) |

| ~130-140 | Ar-C (quaternary) |

| ~120-130 | Ar-CH |

| ~110-120 | Ar-C (quaternary) |

| ~100-110 | Ar-CH |

| ~90-100 | Ar-C (quaternary) |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are detailed in Table 3.

Table 3: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-3200 | Medium-Strong, Broad | N-H | Stretching (Amine and Indazole) |

| 3000-2850 | Weak-Medium | C-H | Stretching (Aromatic and Methyl) |

| ~1700 | Strong | C=O | Stretching (Ester) |

| ~1620 | Medium | C=C, C=N | Stretching (Aromatic/Indazole Ring) |

| 1300-1200 | Strong | C-O | Stretching (Ester) |

| 1300-1250 | Strong | C-N | Stretching (Aromatic Amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion | Notes |

| 191.07 | [M]⁺ | Molecular Ion |

| 160.06 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 132.06 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation. Phase and baseline correct the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, for instance, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

The data is typically plotted as relative intensity versus the mass-to-charge ratio (m/z).

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship between the different spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

Caption: Spectroscopic Techniques and Information.

References

Analysis of the Crystal Structure of Methyl 6-amino-1H-indazole-7-carboxylate: A Technical Overview

Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure determination for Methyl 6-amino-1H-indazole-7-carboxylate could not be located. This guide has been constructed utilizing crystallographic data from a closely related analogue, 1,3-Dimethyl-1H-indazol-6-amine, to provide a representative analysis and procedural framework. The quantitative data presented herein is based on this analogue and should be considered illustrative for the target compound.

This technical guide provides an in-depth analysis relevant to the crystal structure of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the solid-state properties and molecular geometry of this and related indazole derivatives. The methodologies for crystallization and X-ray diffraction, along with a representative summary of crystallographic data, are detailed below.

Experimental Protocols

The experimental procedures outlined here are based on established methods for the crystallographic analysis of small organic molecules and are adapted from the study of a similar indazole derivative.

Synthesis and Crystallization

The synthesis of this compound typically involves multi-step organic synthesis, the specifics of which are beyond the scope of this crystallographic guide. For the purpose of crystal growth, the purified compound would be dissolved in a suitable solvent system.

A common method for obtaining X-ray quality single crystals is through slow evaporation. A detailed protocol is as follows:

-

Dissolution: Dissolve a small quantity of purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). Gentle heating may be applied to facilitate dissolution.

-

Filtration: Filter the solution while warm through a syringe filter to remove any particulate matter.

-

Crystallization: Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. As the solvent evaporates, the solution will become supersaturated, leading to the formation of single crystals.

-

Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor using a pipette and wash them with a small amount of cold solvent.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data are typically collected over a range of orientations by rotating the crystal.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located from the difference Fourier map and refined isotropically, or placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for the analogue, 1,3-Dimethyl-1H-indazol-6-amine, which serves as a proxy for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₉H₁₁N₃ |

| Formula Weight | 161.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | |

| a | 18.3004(10) Å |

| b | 8.3399(7) Å |

| c | 5.6563(1) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 863.28(9) ų |

| Z | 4 |

| Calculated Density | 1.240 Mg/m³ |

| Absorption Coefficient | 0.081 mm⁻¹ |

| F(000) | 344 |

| Refinement Details | |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R1 = 0.0551, wR2 = 0.1347 |

| R indices (all data) | R1 = 0.0717, wR2 = 0.1492 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| N1-N2 | 1.366(2) | C4-C5 | 1.378(3) |

| N1-C7a | 1.383(2) | C5-C6 | 1.401(3) |

| N2-C3 | 1.332(2) | C6-C7 | 1.381(3) |

| C3-C3a | 1.442(3) | C6-N3 | 1.391(2) |

| C3a-C4 | 1.385(3) | C7-C7a | 1.386(3) |

| C3a-C7a | 1.399(2) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) | Angle | Degrees (°) |

| N2-N1-C7a | 113.13(14) | C5-C6-C7 | 122.18(18) |

| C3-N2-N1 | 104.99(14) | C5-C6-N3 | 119.53(18) |

| N2-C3-C3a | 111.44(17) | C7-C6-N3 | 118.28(18) |

| C4-C3a-C7a | 118.06(17) | C6-C7-C7a | 117.15(18) |

| C4-C3a-C3 | 134.4(2) | N1-C7a-C7 | 131.02(17) |

| C7a-C3a-C3 | 107.54(16) | N1-C7a-C3a | 102.89(15) |

| C3a-C4-C5 | 120.91(19) | C7-C7a-C3a | 126.09(17) |

| C4-C5-C6 | 121.69(19) |

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationship of the key steps involved.

Caption: Experimental workflow for crystal structure analysis.

Solubility of "Methyl 6-amino-1H-indazole-7-carboxylate" in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic organic compound featuring an indazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1][2][3][4] Understanding the solubility of this compound in common organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the likely solubility characteristics of this compound and presents a standardized experimental protocol for its quantitative determination.

Predicted Solubility Characteristics

The presence of both a polar amino group and a hydrogen-bonding indazole moiety, combined with a less polar methyl ester group, suggests that this compound will exhibit a range of solubilities in various organic solvents.

Based on synthetic procedures for similar compounds, it is anticipated that the compound will demonstrate appreciable solubility in polar aprotic solvents and polar protic solvents.

Likely Suitable Solvents (Qualitative Assessment):

| Solvent Class | Examples | Predicted Solubility |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High . These solvents are frequently used in the synthesis of indazole derivatives, suggesting good solubility, particularly at elevated temperatures. |

| Polar Protic | Ethanol, Methanol, tert-Butanol | Moderate to High . Alcohols are common recrystallization solvents for compounds of this nature, indicating solubility is likely sufficient for purification. The synthesis of related compounds often utilizes reflux in alcoholic solvents.[1] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate . These solvents may be suitable for certain reactions or extractions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate . Solubility may be limited but could be useful for specific applications like chromatography. |

| Non-polar | Hexane, Toluene | Low . Due to the polar functional groups, solubility in non-polar solvents is expected to be minimal. |

| Esters | Ethyl Acetate | Moderate . Ethyl acetate is a common solvent for extraction and chromatography of moderately polar compounds and is used in the workup of indazole syntheses.[5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: A flowchart of the isothermal shake-flask method for determining solubility.

Logical Relationship in Solubility Prediction

The prediction of a compound's solubility is based on the principle of "like dissolves like." The following diagram illustrates the logical relationship between the molecular properties of this compound and its expected solubility in different types of solvents.

Caption: The relationship between molecular structure and predicted solubility.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the literature, a qualitative assessment based on its chemical structure and the solvents used in the synthesis of related compounds provides valuable guidance for researchers. The compound is expected to be most soluble in polar aprotic and polar protic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide should be followed. This information is essential for the effective handling and application of this compound in research and development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unveiling the Synthesis of a Key Pharmaceutical Building Block: Methyl 6-amino-1H-indazole-7-carboxylate

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of Methyl 6-amino-1H-indazole-7-carboxylate, a vital scaffold in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention in the field of drug discovery and development. Its rigid bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a privileged scaffold for the design of a wide array of therapeutic agents. While the initial discovery and first synthesis of this specific molecule are not prominently documented in readily available scientific literature, its role as a commercially available and crucial starting material for the synthesis of more complex, biologically active molecules is well-established. This guide provides a plausible and detailed synthetic pathway for this compound based on established principles of indazole chemistry, offering a practical protocol for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available substituted toluene. The proposed pathway involves nitration, oxidation, esterification, and a final reductive cyclization to form the indazole ring system.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid

This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester.

Methodology:

-

Suspend 2-methyl-3-nitrobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-methyl-3-nitrobenzoate.

Step 2: Oxidation of the Methyl Group

The methyl group at the 2-position is oxidized to a formyl group, a key step for the subsequent cyclization.

Methodology:

-

Dissolve Methyl 2-methyl-3-nitrobenzoate in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Reflux the mixture under irradiation with a UV lamp for 2-4 hours.

-

Cool the reaction mixture and filter off the succinimide.

-

The resulting benzylic bromide is then hydrolyzed to the aldehyde by treatment with an aqueous base (e.g., sodium carbonate) or silver nitrate.

-

Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography to obtain Methyl 2-formyl-3-nitrobenzoate.

Step 3: Cyclization to Form the Indazole Ring

The formation of the indazole ring is achieved by reacting the ortho-formyl nitrobenzene derivative with hydrazine.

Methodology:

-

Dissolve Methyl 2-formyl-3-nitrobenzoate in ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

The product, Methyl 6-nitro-1H-indazole-7-carboxylate, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group to yield the target compound.

Methodology:

-

Suspend Methyl 6-nitro-1H-indazole-7-carboxylate in methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Data Presentation

Table 1: Reagents and Expected Yields for the Synthesis of this compound

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 2-Methyl-3-nitrobenzoic acid | Methanol, Sulfuric acid | Methyl 2-methyl-3-nitrobenzoate | 90-95 |

| 2 | Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide, Benzoyl peroxide | Methyl 2-formyl-3-nitrobenzoate | 60-70 |

| 3 | Methyl 2-formyl-3-nitrobenzoate | Hydrazine hydrate, Ethanol | Methyl 6-nitro-1H-indazole-7-carboxylate | 80-85 |

| 4 | Methyl 6-nitro-1H-indazole-7-carboxylate | 10% Pd/C, Hydrogen | This compound | 95-99 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 73907-98-9 |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 178-182 °C |

| Solubility | Soluble in DMSO and Methanol |

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and plausible synthetic route for the preparation of this compound. While the historical details of its first synthesis remain elusive in prominent literature, the provided protocols, based on fundamental organic chemistry principles, offer a reliable method for its synthesis. The detailed experimental procedures, coupled with clear data presentation and workflow visualization, are intended to support researchers and drug development professionals in accessing this key pharmaceutical intermediate. The versatility of the indazole scaffold ensures that efficient synthetic routes to its derivatives will continue to be of high interest in the scientific community.

"Methyl 6-amino-1H-indazole-7-carboxylate" molecular weight and formula

An In-depth Technical Guide to Methyl 6-amino-1H-indazole-7-carboxylate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This document provides a detailed overview of this compound, a heterocyclic compound of interest in medicinal chemistry.

Core Molecular Data

This compound is a substituted indazole derivative. The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₉H₉N₃O₂ | [1][2][3][4] |

| Molecular Weight | 191.19 g/mol | [1][2][4] |

| CAS Number | 73907-98-9 | [1][5][6] |

| Canonical SMILES | COC(=O)C1=C(N)C=CC2=C1C=NN2 |

Synthesis and Characterization

A generalized workflow for the synthesis and characterization of such a compound is illustrated in the diagram below. This process ensures the identity and purity of the final product, which is critical for its use in research and development.

Biological Activity and Potential Applications

Indazole derivatives are recognized for their wide range of biological activities, with many compounds containing this scaffold demonstrating anticancer properties.[8][9] Research into 6-aminoindazole derivatives, in particular, has shown promising results in identifying novel anticancer agents. While the specific biological activity and mechanism of action for this compound have not been extensively reported, its structural similarity to other biologically active indazoles suggests it may be a valuable candidate for further investigation in drug discovery programs. The amino and carboxylate functional groups offer potential sites for further chemical modification to explore structure-activity relationships.

References

- 1. This compound | 73907-98-9 | YCA90798 [biosynth.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 73907-98-9 | this compound - Moldb [moldb.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 73907-98-9 [chemicalbook.com]

- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Purity analysis of commercial "Methyl 6-amino-1H-indazole-7-carboxylate"

An In-depth Technical Guide to the Purity Analysis of Commercial "Methyl 6-amino-1H-indazole-7-carboxylate"

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The purity of this starting material is paramount, as impurities can have profound effects on the yield, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the core analytical methodologies for assessing the purity of commercial-grade this compound. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this document outlines a framework for impurity profiling and presents data in a structured, comparative format, adhering to industry best practices.

Potential Impurity Profile

The impurity profile of this compound is intrinsically linked to its synthetic route. Common syntheses often involve the cyclization of substituted anthranilate precursors.[1][2] Based on these pathways, potential impurities can be categorized as follows:

-

Starting Materials and Intermediates: Unreacted precursors, such as substituted 2-aminobenzonitriles or anthranilic acids, may persist in the final product.

-

By-products: Isomeric indazoles, products of incomplete cyclization, or side-reactions (e.g., over-nitration or reduction) can generate structurally similar impurities.

-

Reagents and Catalysts: Residual reagents, ligands, or catalysts from the manufacturing process can be present as inorganic or organic impurities.[3][4]

-

Degradation Products: The compound may degrade upon exposure to light, heat, or non-neutral pH, leading to the formation of new impurities during storage.

Core Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is required for the comprehensive purity assessment of this compound.

-

High-Performance Liquid Chromatography (HPLC): As the primary technique for quantitative purity analysis, HPLC with UV detection is used to separate the main component from its organic impurities. The "percent area" of the main peak relative to the total peak area provides the purity value. This method is highly effective for separating aromatic compounds.[5][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for impurity identification.[5][7] It couples the separation power of HPLC with the mass detection capabilities of MS, allowing for the determination of the molecular weight of unknown impurities, which is the first step in their structural elucidation.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of the main component. They are also used to detect and quantify residual solvents and can help identify major impurities if their concentration is sufficient (typically >0.1%).[10]

-

Elemental Analysis: This technique confirms the elemental composition (C, H, N) of the compound, providing further evidence of its identity and purity against the theoretical values.

Data Presentation and Management

Consistent and clear reporting of purity data is crucial for regulatory compliance and batch-to-batch comparison. Data should be summarized in a structured format, detailing each detected component. According to ICH guidelines, any impurity present at a level greater than the reporting threshold (typically ≥0.05%) should be reported.[4][11]

Table 1: Representative Purity Analysis Data for this compound (Lot No. XYZ-123)

| Peak ID | Retention Time (min) | % Area (UV 254 nm) | Mass (m/z) [M+H]⁺ | Status |

| Main Component | 8.52 | 99.65 | 192.1 | - |

| Impurity A | 6.78 | 0.11 | 176.2 | Unidentified |

| Impurity B | 7.91 | 0.08 | 206.1 | Unidentified |

| Impurity C | 9.24 | 0.16 | 192.1 | Known Isomer |

| Total Impurities | - | 0.35 | - | - |

| Purity | - | 99.65 | - | - |

Detailed Experimental Protocols

The following protocols are representative methods for the purity analysis of this compound.

Protocol: Purity Determination by HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: 254 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Protocol: Impurity Identification by LC-MS

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

-

Chromatographic Conditions: Use the same column, mobile phases, gradient, and flow rate as described in the HPLC-UV protocol (Section 5.1).

-

MS Parameters:

-

Ionization Mode: ESI Positive (ESI+).

-

Scan Range: 100 - 500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Sample Preparation: Prepare the sample as described in the HPLC-UV protocol (Section 5.1).

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[10]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, Chloroform-d).[12][13]

-

Dissolution: Place the weighed sample into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is completely dissolved.

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for analysis.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis and application of this compound.

Caption: General workflow for the purity analysis of a commercial chemical raw material.

Caption: Hypothetical signaling pathway inhibited by a drug derived from the indazole scaffold.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. jpionline.org [jpionline.org]

- 4. database.ich.org [database.ich.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ojs.chimia.ch [ojs.chimia.ch]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 12. How To [chem.rochester.edu]

- 13. organomation.com [organomation.com]

Methodological & Application

Application Notes and Protocols: The Role of Methyl 6-amino-1H-indazole-7-carboxylate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-1H-indazole-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The indazole scaffold is a well-established pharmacophore that can effectively interact with the hinge region of the ATP-binding site of various kinases. The specific arrangement of the amino and carboxylate functionalities on this molecule offers versatile handles for synthetic elaboration, allowing for the creation of diverse libraries of compounds for screening and optimization. These notes provide an overview of its application, synthetic protocols, and the biological activity of resulting compounds.

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

While specific kinase inhibition data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table presents data for a series of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors synthesized from the closely related isomer, Methyl 1H-indazole-6-carboxylate. This data illustrates the potential of the 6-amino-indazole scaffold in generating highly active kinase inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Mutant Kinase | IC50 (nM) |

| 8r | FLT3 | 41.6 | FLT3-ITD (W51) | 22.8 |

| FLT3-TKD (D835Y) | 5.64 | |||

| 8a | FLT3 | 181 | - | - |

| 8e | FLT3 | 154 | - | - |

| 8b | FLT3 | 639 | - | - |

| 8d | FLT3 | 1030 | - | - |

Signaling Pathways and Experimental Workflows

Visualizing the logic of synthesis and the mechanism of action is crucial for understanding the role of this compound in drug discovery.

Synthetic Protocol for N-alkylation of Methyl 6-amino-1H-indazole-7-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indazoles is a critical transformation in the synthesis of a wide array of biologically active compounds. However, the presence of two reactive nitrogen centers (N1 and N2) often leads to challenges in achieving regioselectivity. This document provides detailed application notes and protocols for the selective N-alkylation of Methyl 6-amino-1H-indazole-7-carboxylate, a key intermediate in pharmaceutical research.

Introduction

The regiochemical outcome of the N-alkylation of the indazole scaffold is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[1][2] The choice of base, solvent, and alkylating agent can significantly direct the alkylation to either the N1 or N2 position.[1][2] For indazoles bearing a substituent at the C7 position, such as a carboxylate group, steric hindrance around the N1 position can favor alkylation at the N2 position.[1][3] This principle is central to the protocols described herein.

Factors Influencing Regioselectivity

Several factors govern the N1 versus N2 regioselectivity in the alkylation of indazoles:

-

Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically encumber the N1 position, thereby favoring nucleophilic attack at the less hindered N2 position.

-

Electronic Effects: The electronic nature of the substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms.

-

Reaction Conditions:

-

Base: The choice of base can impact the equilibrium between the N1 and N2 anions. Strong bases like sodium hydride (NaH) are commonly used.

-

Solvent: The polarity of the solvent can influence the reactivity and selectivity of the alkylation. Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently employed.

-

Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halides, tosylates) can also play a role in the reaction outcome.

-

Data Presentation: Regioselectivity in Indazole N-Alkylation

The following table summarizes the expected regioselectivity for the N-alkylation of indazoles with a C7-carboxylate substituent based on literature findings. For this compound, a high preference for N2-alkylation is anticipated under standard conditions.

| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Yield (%) | Reference |

| Methyl 1H-indazole-7-carboxylate | NaH | THF | Alkyl Bromide | <4:≥96 | High | [1] |

| 3-substituted indazoles | NaH | THF | Alkyl Bromide | >99:1 | High | [1][2] |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3 | DMF | Alkyl Iodide | N1 selective | >90 | [4] |

| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH | DMF | Isopropyl Iodide | 38:46 | 84 (total) | [5] |

| Indazole | - | - | n-pentanol (Mitsunobu) | 1:2.5 | 78 (total) | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the selective N2-alkylation of this compound.

Protocol 1: Selective N2-Alkylation using Sodium Hydride

This protocol is designed to favor the formation of the N2-alkylated product due to the steric hindrance at the N1 position imposed by the C7-carboxylate group.[1][3]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated product.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy, looking for a correlation between the N-alkyl protons and the C7a carbon of the indazole ring for the N1 isomer, or the absence thereof for the N2 isomer.[1]

Protocol 2: N-Alkylation under Mitsunobu Conditions

The Mitsunobu reaction provides an alternative method for N-alkylation that can also favor the N2-isomer, depending on the substrate.[1]

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add DIAD or DEAD (1.5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.

-

Characterize the products by NMR and mass spectrometry to determine the regioselectivity.

Mandatory Visualizations

Caption: General workflow for the N-alkylation of this compound.

Caption: Factors governing N1 vs. N2 regioselectivity in the alkylation of the target molecule.

References

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ucc.ie [research.ucc.ie]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

Application Notes: Functionalization of Methyl 6-amino-1H-indazole-7-carboxylate at the Amino Group

Introduction

Methyl 6-amino-1H-indazole-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous therapeutic agents, including those with anticancer and anti-inflammatory properties[1][2]. The presence of a primary amino group at the 6-position offers a versatile handle for introducing a wide range of functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize biological activity, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for common and effective methods to functionalize this amino group, including N-arylation, N-acylation, and N-alkylation.

Key Functionalization Strategies

The strategic modification of the 6-amino group can significantly impact a molecule's interaction with biological targets. The primary methods for its functionalization are:

-

N-Arylation: The introduction of aryl or heteroaryl rings is a cornerstone of medicinal chemistry for exploring pi-stacking interactions, modulating electronic properties, and extending the molecular scaffold. Copper-catalyzed cross-coupling reactions with aryl boronic acids are a particularly effective method for this transformation[3].

-

N-Acylation: Forming an amide bond via acylation is a robust and widely used reaction. It allows for the introduction of diverse substituents that can act as hydrogen bond donors or acceptors, influencing ligand-receptor binding. Standard coupling reagents or acyl halides are typically employed.

-

N-Alkylation: The addition of alkyl groups can alter the lipophilicity, steric profile, and basicity of the parent amine. Reductive amination provides a mild and efficient method for introducing primary and secondary alkyl groups.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of the 6-Amino Group

This protocol describes the cross-coupling of this compound with an aryl boronic acid, adapted from methodologies for the N-arylation of aminoindazoles[3].

Materials:

-

This compound

-

Aryl boronic acid (1.5 equivalents)

-

Copper(II) acetate (Cu(OAc)₂, 0.2 equivalents)

-

Pyridine (2.0 equivalents)

-

Molecular sieves (4 Å)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired aryl boronic acid (1.5 eq), Cu(OAc)₂ (0.2 eq), and activated 4 Å molecular sieves.

-

Add anhydrous methanol to the flask to achieve a concentration of approximately 0.1 M.

-

Add pyridine (2.0 eq) to the suspension.

-

Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The flask should be open to the inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst residues. Wash the pad with DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl derivative.

Protocol 2: General Protocol for N-Acylation via Amide Coupling

This protocol outlines a standard procedure for acylating the 6-amino group using a carboxylic acid and a peptide coupling reagent.

Materials:

-

This compound

-

Carboxylic acid (1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (aq)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acyl product.

Protocol 3: General Protocol for N-Alkylation via Reductive Amination

This protocol describes the alkylation of the 6-amino group using an aldehyde or ketone and a mild reducing agent.

Materials:

-

This compound

-

Aldehyde or Ketone (1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Acetic acid (catalytic amount, ~5% v/v)

-

Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

-

Dissolve the components in anhydrous DCE or THF.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product using flash column chromatography to afford the desired N-alkylated indazole.

Data Summary

The following table summarizes the reaction conditions and expected outcomes for the functionalization of this compound. Yields are representative and may vary based on the specific substrates used.

| Reaction Type | Reagents | Key Conditions | Product Class |

| N-Arylation | Aryl boronic acid, Cu(OAc)₂, Pyridine | Anhydrous MeOH, Room Temp, 12-24h | Methyl 6-(arylamino)-1H-indazole-7-carboxylate |

| N-Acylation | R-COOH, HATU, DIPEA | Anhydrous DMF, Room Temp, 2-6h | Methyl 6-acetamido-1H-indazole-7-carboxylate |

| N-Alkylation | R-CHO, NaBH(OAc)₃, Acetic Acid | Anhydrous DCE, Room Temp, 4-16h | Methyl 6-(alkylamino)-1H-indazole-7-carboxylate |

Visualized Workflows

Caption: Workflow for key functionalization reactions at the 6-amino group.

Caption: Role of functionalization in a typical drug discovery cascade.

References

- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Suzuki Coupling Reactions with "Methyl 6-amino-1H-indazole-7-carboxylate" Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including potent kinase inhibitors.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the synthesis of diverse biaryl and heteroaryl structures. This document provides detailed application notes and protocols for the Suzuki coupling reactions of derivatives of "Methyl 6-amino-1H-indazole-7-carboxylate," a key building block for the development of novel drug candidates, particularly those targeting cancer-related signaling pathways.

The functionalization of the indazole scaffold, particularly at the 7-position, allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. However, the presence of both an amino and a carboxylate group in the target molecule can present challenges in synthetic chemistry, including catalyst inhibition and competing side reactions. These notes provide recommended protocols to address these challenges and facilitate the successful synthesis of novel indazole derivatives.

Synthetic Strategy

A two-step synthetic approach is proposed for the Suzuki coupling of "this compound" derivatives. The first step involves the regioselective halogenation of the indazole ring at the 7-position, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of boronic acids or esters.

Step 1: Halogenation of this compound

To enable the Suzuki coupling reaction, a halogen (typically bromine or iodine) must be introduced at the desired position on the indazole ring. For "this compound," the most plausible position for functionalization via Suzuki coupling is the 7-position. A Sandmeyer-type reaction, converting the amino group at position 7 to a halide, is a feasible approach to synthesize the required 7-halo-indazole precursor.

Protocol: Synthesis of Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate

This protocol is adapted from procedures for the synthesis of bromoindazoles from aminoindazoles.[2]

Materials:

-

This compound

-

Hydrobromic acid (HBr), 48%

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in a minimal amount of 48% hydrobromic acid.

-

Cool the solution to 0 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate.

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction of the synthesized 7-bromo-indazole derivative with various aryl or heteroaryl boronic acids can be achieved using a palladium catalyst and a suitable base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with an electron-rich and potentially coordinating substrate.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling reaction. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][4]

Materials:

-

Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate (1.0 equiv.)

-

Arylboronic acid (1.5-2.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

-

Base (e.g., Cs₂CO₃, 2.0 equiv.)[4]

-

Solvent system (e.g., 1,4-dioxane/EtOH/H₂O)[4]

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate, the arylboronic acid, and the base.

-

Add the palladium catalyst to the vial.

-

Add the degassed solvent system.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 30-60 minutes).[4]

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite and wash with an appropriate solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Protocol 2: Conventional Heating Suzuki Coupling

Materials:

-

Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate (1.0 equiv.)

-

Arylboronic acid (1.5 equiv.)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)[5]

-

Base (e.g., K₂CO₃, 2.0 equiv.)[5]

-

Solvent system (e.g., 1,4-dioxane/water)[5]

-

Round-bottom flask with condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.[5]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of various substituted bromoindazoles, which can serve as a starting point for optimizing the reactions of Methyl 6-amino-7-bromo-1H-indazole-7-carboxylate.

Table 1: Optimization of Suzuki Coupling Conditions for Bromo-Indazole Derivatives [4]

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | THF/water | 100 | 12 | 35 |

| 2 | PdCl₂(dppf)·DCM (5) | Cs₂CO₃ (3) | THF/water | 100 | 12 | 55 |

| 3 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | 1,4-Dioxane/water | 100 | 12 | 75 |

| 4 | PdCl₂(dppf)·DCM (5) | Cs₂CO₃ (3) | 1,4-Dioxane/water | 100 | 12 | 85 |

Table 2: Substrate Scope of Suzuki Coupling with 5-Bromoindazoles [5]

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 85 |

| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 70 |

| 3 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 92 |

| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 95 |

Applications in Drug Development: Kinase Inhibition

Indazole derivatives synthesized via Suzuki coupling are of significant interest in drug development, particularly as inhibitors of protein kinases.[1] Kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Many indazole-based compounds have been developed as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Akt (Protein Kinase B), which are central nodes in the PI3K/Akt/mTOR signaling pathway.[1][6]

Signaling Pathways

The following diagrams illustrate the VEGFR and PI3K/Akt/mTOR signaling pathways and the potential points of inhibition by indazole derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fragment-Based Drug Discovery using "Methyl 6-amino-1H-indazole-7-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of "Methyl 6-amino-1H-indazole-7-carboxylate" as a valuable fragment in fragment-based drug discovery (FBDD). The indazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in clinical and pre-clinical drug candidates, particularly kinase inhibitors.[1][2] This document outlines the rationale for its use, key physicochemical properties, and detailed protocols for its application in a typical FBDD workflow.

Introduction to "this compound" in FBDD

"this compound" (CAS: 73907-98-9) is an attractive starting point for FBDD campaigns due to its desirable characteristics that align with the "Rule of Three," a set of guidelines for fragment selection. Its rigid bicyclic indazole core provides a well-defined shape for probing protein binding pockets, while the amino and carboxylate functionalities offer vectors for synthetic elaboration and potential hydrogen bonding interactions with target proteins.

The 6-amino-1H-indazole scaffold has been successfully employed in the development of potent inhibitors for various therapeutic targets, including kinases and indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[1]

Physicochemical Properties

The suitability of a fragment for FBDD is largely determined by its physicochemical properties. "this compound" exhibits properties that make it an excellent candidate for fragment library inclusion.

| Property | Value | Source |

| CAS Number | 73907-98-9 | [3] |

| Molecular Formula | C₉H₉N₃O₂ | [3] |

| Molecular Weight | 191.19 g/mol | [3] |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| cLogP (estimated) | 1.2 | Calculated |

These properties adhere well to the "Rule of Three," which suggests fragments should have a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a cLogP of 3 or less. While the hydrogen bond acceptor count is slightly higher, the overall profile is favorable for a starting fragment.

Experimental Protocols

The following protocols outline a typical FBDD workflow for identifying and validating hits from a fragment library containing "this compound."

Objective: To prepare a high-quality fragment library containing "this compound" for screening.

Materials:

-

"this compound" (CAS: 73907-98-9)

-

Other carefully selected fragments adhering to the "Rule of Three"

-

High-purity Dimethyl Sulfoxide (DMSO)

-

Acoustic liquid handler or manual multichannel pipettes

-

Storage plates (e.g., 384-well microplates)

Protocol:

-

Quality Control: Confirm the purity and identity of "this compound" and all other fragments using techniques such as NMR spectroscopy and LC-MS.

-

Solubilization: Prepare a stock solution of each fragment in high-purity DMSO at a concentration of 100 mM.

-